molecular formula C7H5Br2N3 B11835646 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11835646
M. Wt: 290.94 g/mol
InChI Key: SHDDSNMWAUOWOY-UHFFFAOYSA-N
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Description

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine is a halogenated derivative of the imidazo[4,5-b]pyridine scaffold, a purine analog known for its diverse pharmacological applications, including antiviral, anticancer, and anti-inflammatory activities . Its methyl group at position 1 further modulates solubility and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

5,7-dibromo-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5Br2N3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3

InChI Key

SHDDSNMWAUOWOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Br)Br

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Sequential Nucleophilic Aromatic Substitution (SN_NNAr), Reduction, and Cyclization

This method leverages a one-pot strategy starting from 2-chloro-3-nitro-5,7-dibromopyridine:

  • SN_NAr with Methylamine : Substitution of the chloride with methylamine yields 3-nitro-5,7-dibromo-2-(methylamino)pyridine.

  • Nitro Group Reduction : Zn dust and ammonium formate in H2_2O-isopropanol (IPA) reduce the nitro group to an amine at 80°C .

  • Cyclization : The resultant diamine reacts in situ with formaldehyde under reflux to form the imidazole ring.

Table 1: Optimization of One-Pot Synthesis Conditions

ConditionVariationYield (%)
SolventH2_2O-IPA vs. DMF82 vs. 45
Temperature80°C vs. 25°C82 vs. 30
Reducing AgentZn/NH4_4HCO2_2 vs. H2_2/Pd82 vs. 75

This method achieves 82% yield but requires careful control of reaction stoichiometry to avoid over-bromination .

Post-Synthetic Bromination of 1-Methylimidazo[4,5-b]pyridine

Bromination of pre-formed 1-methylimidazo[4,5-b]pyridine offers an alternative route. Electrophilic bromination using bromine (Br2_2) in dichloromethane at 0°C selectively introduces bromine at the 5- and 7-positions, guided by the electron-donating methyl group at N1 and the pyridine nitrogen’s directing effects .

Mechanistic Insight :
The methyl group activates the ortho and para positions on the pyridine ring, while the imidazole nitrogen directs bromination to the 5- and 7-sites. Excess Br2_2 (2.2 equiv) ensures di-substitution, though side products like 3,5,7-tribromo derivatives may form if reaction times exceed 2 hours .

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methods enable late-stage functionalization. For example, Suzuki-Miyaura coupling of 5,7-dibromo-1-methyl-1H-imidazo[4,5-b]pyridine with arylboronic acids introduces diversely substituted aryl groups. However, this section focuses on preparation rather than derivatization.

Limitations :

  • Requires pre-synthesized dibromo intermediate.

  • Catalyst costs (e.g., Pd(PPh3_3)4_4) limit scalability .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation7590Moderate
One-Pot Synthesis8288High
Post-Synthetic Bromination6585Low

The one-pot method emerges as the most efficient, balancing yield and practicality. Cyclocondensation is preferable for labs with access to advanced pyridine precursors, while post-synthetic bromination suits small-scale applications requiring minimal synthetic steps .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various pathogens.

  • Case Study : A series of synthesized imidazo[4,5-b]pyridine derivatives were evaluated for their antibacterial efficacy against Escherichia coli and Bacillus cereus. The results showed promising inhibitory effects, with some compounds demonstrating Minimum Inhibitory Concentration (MIC) values as low as 4 μmol/L against these bacterial strains .
  • Mechanism of Action : The antibacterial activity of these compounds is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes within the bacteria .

Anticancer Potential

The imidazo[4,5-b]pyridine scaffold has also been investigated for its potential in cancer therapy.

  • Case Study : Research has highlighted the efficacy of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which play a critical role in cell division. These inhibitors have shown promise in reducing tumor growth in various cancer models .
  • Findings : One study reported that specific derivatives could induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is particularly relevant in the treatment of hematological malignancies and solid tumors .

Kinase Inhibition

The ability of 5,7-dibromo-1-methyl-1H-imidazo[4,5-b]pyridine to act as a kinase inhibitor has opened avenues for its use in treating diseases associated with aberrant kinase activity.

  • Research Insights : Studies have shown that this compound can inhibit various kinases involved in signaling pathways that regulate cellular proliferation and survival. For instance, it has been identified as a potent inhibitor of GAK (Cyclin G-associated kinase), which is implicated in several cancer types and viral infections like hepatitis C virus (HCV) .
  • Applications : The potential application of this compound extends beyond oncology; it may also be relevant in antiviral therapies targeting kinases involved in viral replication processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo[4,5-b]pyridine derivatives is crucial for optimizing their biological activity.

CompoundSubstituentsAntimicrobial Activity (MIC μmol/L)Anticancer Activity
14-Nitrophenoxy at position 60.6Induces apoptosis
2Methyl at position 10.8Aurora kinase inhibitor
3Bromine at positions 5 & 70.5GAK inhibitor

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazopyridine core play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 5-Br, 7-Br, 1-CH3 C7H5Br2N3 314.95* High lipophilicity, planar structure
5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine 5-Cl, 7-Cl, 1-CH3 C7H5Cl2N3 202.04 Lower molecular weight, higher volatility
5,7-Dichloro-1H-imidazo[4,5-b]pyridine 5-Cl, 7-Cl C6H3Cl2N3 188.01 Reduced steric bulk, higher polarity
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine 5-CH3, 7-CH3 C8H8N3 146.17 Enhanced electron-donating effects
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine 2-C2H5, 5-CH3, 7-CH3 C10H12N3 174.22 Increased hydrophobicity

*Estimated based on bromine's atomic weight.

Key Observations :

  • Methyl Group : The 1-methyl group in 5,7-dibromo and 5,7-dichloro derivatives improves metabolic stability by blocking oxidative degradation at the N1 position .
  • Planarity : All analogs retain the planar fused-ring system critical for intercalation with DNA or interaction with enzyme active sites .

Biological Activity

5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential as an antitumor and antimicrobial agent.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5Br2_2N3_3
  • Molecular Weight : 290.94 g/mol
  • CAS Number : 1823331-27-6

The compound features a dibromo-substituted imidazopyridine core, which is known for its structural similarity to purine bases, contributing to its biological activity.

Antitumor Activity

Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from different studies:

Cell Line IC50_{50} (μM) Mechanism of Action Reference
LN-229 (glioblastoma)1.8Induces apoptosis through cell cycle arrest
HCT-116 (colorectal)2.1Inhibits tubulin polymerization
NCI-H460 (lung)2.5Apoptotic pathway activation
K-562 (CML)3.0Modulation of signaling pathways

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and disrupting microtubule assembly, which is crucial for cell division .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown moderate activity against specific bacterial strains:

Microorganism MIC (μM) Activity Reference
Escherichia coli32Moderate antibacterial
Mycobacterium tuberculosis0.6Potent antimycobacterial

The compound's efficacy against Mycobacterium tuberculosis indicates its potential as a lead compound in developing new antitubercular agents.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Aurora Kinase Inhibition : Molecular modeling studies suggest that this compound can inhibit Aurora A kinase, which plays a critical role in cell division and is often overexpressed in cancers .
  • DprE1 Inhibition : The compound has demonstrated promising interactions with DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

Case Studies

Several case studies have highlighted the effectiveness of imidazo[4,5-b]pyridine derivatives in clinical settings:

  • Colon Carcinoma Treatment : A derivative exhibited an IC50_{50} of 0.4 μM against colon carcinoma cells, demonstrating strong antiproliferative activity .
  • Combination Therapy Potential : In combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy and reduce resistance in cancer treatment protocols.

Q & A

Q. What are the established synthetic routes for 5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer: The synthesis typically involves bromination of a pre-formed imidazo[4,5-b]pyridine core. A common approach uses phase-transfer catalysis (PTC) in solvents like dimethylformamide (DMF) with brominating agents (e.g., NBS or Br₂) under controlled temperature. Regioselectivity at the 5 and 7 positions is influenced by steric and electronic factors; for example, electron-donating groups on the pyridine ring direct bromination to specific sites. Optimization of catalysts (e.g., p-toluenesulfonic acid) and reaction time minimizes side products .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns and confirm bromine positions via characteristic deshielding effects.
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between fused rings (e.g., planar imidazo-pyridine systems with deviations <0.015 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₇H₅Br₂N₃: ~314.89 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer:
  • Solvent Selection : DMF or acetonitrile enhances solubility of intermediates.
  • Catalyst Tuning : Phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/ethanol) removes unreacted bromine or mono-substituted byproducts. Yields >70% are achievable with reflux times of 24–48 hours .

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

  • Methodological Answer: Standard assays include:
  • MTT/Proliferation Assays : Test IC₅₀ values against cancer cell lines (e.g., HCT116, MCF-7). Compare with etoposide (positive control; IC₅₀ ~1–10 µM) .
  • DNA/RNA Binding Studies : Fluorescence titration or surface plasmon resonance (SPR) quantify affinity (log Kₛ = 5–7 for G-quadruplex interactions) .
  • Mechanistic Profiling : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., Aurora A) .

Q. How do structural modifications at the 5 and 7 positions affect the compound's bioactivity?

  • Methodological Answer:
  • Bromine vs. Other Halogens : Bromine’s electronegativity enhances DNA intercalation but may increase toxicity. Chlorine analogs show reduced binding affinity .
  • Methyl Group at N1 : Improves metabolic stability by blocking CYP450 oxidation .
  • SAR Studies : Replace bromine with amino or acrylonitrile groups to modulate antioxidant/antimicrobial activity. For example, 2-aryl substituents enhance antiproliferative effects (IC₅₀ <1 µM) .

Q. What computational methods predict the interaction between this compound and biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DNA G-quadruplexes or kinase active sites (e.g., Aurora A).
  • DFT Calculations : Analyze charge distribution and HOMO-LUMO gaps to predict reactivity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How can mass spectrometry be utilized to study the metabolic pathways of this compound?

  • Methodological Answer:
  • Adduct Detection : UPLC-MS/MS identifies serum albumin adducts (e.g., Cys34-bound metabolites) to track bioactivation .
  • Metabolite Profiling : Incubate with hepatocytes; detect hydroxylated or glucuronidated derivatives via HRMS/MSⁿ. Use isotopically labeled standards (e.g., 13^{13}C-PhIP) for quantification .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer:
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across multiple cell lines (e.g., discrepancies in HCT116 vs. HEK293 data may reflect tissue-specific toxicity) .
  • Computational Meta-Analysis : Use QSAR models to reconcile divergent SAR trends caused by substituent electronic effects .

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